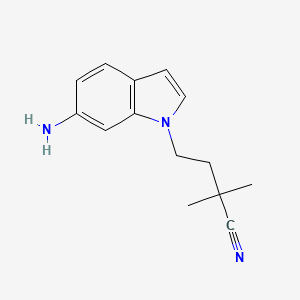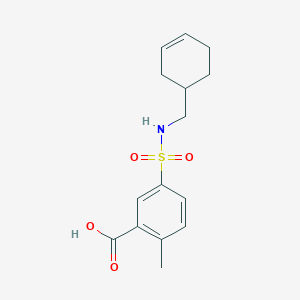
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide, also known as CDMMA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a type of amide compound that has a chloro group and two methyl groups attached to a phenyl ring. CDMMA has been shown to have potential applications in medicine and other fields, making it an important topic for scientific research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. It has been shown to have activity against a wide range of cancer cell lines, suggesting that it may have a broad spectrum of activity against different types of cancer.
Biochemical and Physiological Effects:
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of other compounds. It is also relatively easy to synthesize, making it a cost-effective starting material for research. However, 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide can be toxic in high doses, and care must be taken when handling it in the lab.
Orientations Futures
There are a number of potential future directions for research on 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide, including the development of new drugs and other biologically active compounds. It may also be possible to modify the structure of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide to improve its activity against specific types of cancer or other diseases. Further research is needed to fully understand the mechanism of action of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide and its potential applications in medicine and other fields.
Méthodes De Synthèse
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with methyl acetate in the presence of a chlorinating agent such as thionyl chloride. Another method involves the reaction of 2,4-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. Both methods have been shown to be effective in producing high yields of 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide.
Applications De Recherche Scientifique
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been used in a variety of scientific research applications, including as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis, as well as in the development of new drugs and other biologically active compounds. 2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide has been shown to have potential applications in the treatment of cancer, as well as in the development of new antibiotics and antiviral agents.
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-4-5-10(9(2)6-8)13(3)11(14)7-12/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNRLZNIPIVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethylphenyl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoic acid](/img/structure/B7589792.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)

![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)
![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)
